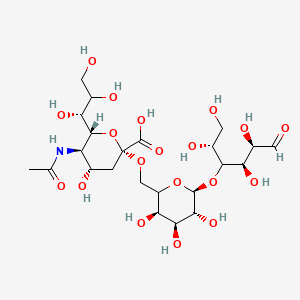

6'-N-Acetylneuramin-lactose sodium salt

Vue d'ensemble

Description

6’-Sialyllactose (sodium) est un oligosaccharide du lait maternel humain (HMO) qui contient des résidus d'acide sialique. C'est l'un des HMO acides les plus abondants présents dans le lait maternel humain et il joue un rôle crucial dans la nutrition infantile en soutenant la fonction immunitaire, la santé intestinale et le développement cognitif . Ce composé est également utilisé dans divers produits alimentaires et compléments alimentaires en raison de ses propriétés bénéfiques.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : 6’-Sialyllactose (sodium) est généralement synthétisé par fermentation microbienne à l'aide de souches génétiquement modifiées d'Escherichia coli. Le processus de fermentation implique l'utilisation d'enzymes spécifiques pour catalyser la formation du composé à partir de molécules de sucre plus simples . Les conditions de réaction comprennent le maintien d'une température, d'un pH et d'un apport nutritif optimaux pour garantir une production efficace.

Méthodes de production industrielle : Dans les milieux industriels, la production de 6’-Sialyllactose (sodium) implique une fermentation à grande échelle suivie de processus de purification. Le bouillon de fermentation est soumis à une filtration, une concentration et une chromatographie pour isoler et purifier le composé. Le produit final est une poudre blanche à blanc cassé très soluble dans l'eau .

Analyse Des Réactions Chimiques

Types de réactions : 6’-Sialyllactose (sodium) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, ce qui donne des formes réduites du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de 6’-Sialyllactose (sodium), qui peuvent avoir des propriétés biologiques et chimiques différentes .

4. Applications de la recherche scientifique

6’-Sialyllactose (sodium) a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action de 6’-Sialyllactose (sodium) implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber la signalisation du récepteur de type Toll 4 (TLR4), qui joue un rôle dans la réponse immunitaire. En inhibant la signalisation du TLR4, 6’-Sialyllactose (sodium) peut réduire l'inflammation et protéger contre des affections telles que l'entérocolite nécrosante . De plus, il favorise la croissance de bactéries intestinales bénéfiques, telles que les bifidobactéries, qui contribuent à la santé intestinale et à la fonction immunitaire .

Applications De Recherche Scientifique

6’-Sialyllactose (sodium) has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 6’-Sialyllactose (sodium) involves its interaction with specific molecular targets and pathways. It is known to inhibit toll-like receptor 4 (TLR4) signaling, which plays a role in the immune response. By inhibiting TLR4 signaling, 6’-Sialyllactose (sodium) can reduce inflammation and protect against conditions such as necrotizing enterocolitis . Additionally, it promotes the growth of beneficial gut bacteria, such as bifidobacteria, which contribute to gut health and immune function .

Comparaison Avec Des Composés Similaires

6’-Sialyllactose (sodium) peut être comparé à d'autres composés similaires, tels que :

3’-Sialyllactose : Ce composé a une structure similaire mais diffère par la position du résidu d'acide sialique.

Sialyllacto-N-tétraose : Ce composé est un autre HMO sialylé avec des unités de sucre supplémentaires.

Disialyllacto-N-tétraose : Ce composé contient deux résidus d'acide sialique et s'est avéré avoir des effets immunoprotecteurs renforcés.

L'unicité de 6’-Sialyllactose (sodium) réside dans sa structure spécifique et son abondance dans le lait maternel, ce qui en fait un élément clé pour la nutrition et la santé infantiles .

Activité Biologique

6'-N-Acetylneuramin-lactose sodium salt, commonly known as 6'-sialyllactose (6'-SL), is a sialylated oligosaccharide that plays a significant role in various biological activities. This compound is structurally composed of N-acetylneuraminic acid (sialic acid), D-galactose, and D-glucose. It is a prominent component of human milk oligosaccharides (HMOs) and has garnered attention for its potential health benefits, particularly in infant nutrition and immune modulation.

6'-SL exhibits several biological activities:

- Prebiotic Effects : 6'-SL serves as a prebiotic, promoting the growth of beneficial gut microbiota. It enhances the population of bifidobacteria and lactobacilli, which are crucial for gut health and immune function .

- Immune Modulation : Research indicates that 6'-SL can modulate immune responses, potentially reducing the incidence of infections in infants. It may inhibit pathogen adhesion to epithelial cells, thereby providing a protective effect against gastrointestinal infections .

- Anti-inflammatory Properties : The compound has been shown to possess anti-inflammatory properties, which can be beneficial in reducing inflammation-related diseases .

Safety and Toxicology

The safety profile of 6'-SL has been extensively evaluated. Studies indicate that it is non-mutagenic and does not present any significant toxicity at recommended doses. In animal studies, no adverse effects were observed even at high concentrations . The compound is absorbed minimally in the gastrointestinal tract, with most being fermented by gut microbiota or excreted .

Case Studies and Clinical Trials

- Growth and Development in Infants : A study involving piglets demonstrated that supplementation with 6'-SL at varying concentrations supported growth and development comparable to control groups. Parameters such as weight gain and overall health were monitored .

- Immune Response : In a clinical trial assessing the impact of 6'-SL on immune function, infants receiving formula supplemented with this oligosaccharide showed enhanced immune markers compared to those on standard formula. This suggests a beneficial role in developing immune systems .

Table 1: Composition of 6'-SL

| Component | Percentage (% w/w) |

|---|---|

| N-Acetylneuraminic Acid | ≥82 |

| D-Galactose | ≤3 |

| D-Glucose | ≤3 |

| D-Lactose | ≤3 |

| Other Related Saccharides | ≤9 |

Table 2: Growth Parameters in Animal Studies

| Parameter | Control Group (0 mg/L) | Low Dose (300 mg/L) | Moderate Dose (600 mg/L) | High Dose (1200 mg/L) |

|---|---|---|---|---|

| Weight Gain (g) | 200 ± 10 | 210 ± 12 | 220 ± 11 | 215 ± 10 |

| Immune Marker Levels (pg/mL) | 50 ± 5 | 60 ± 5 | 70 ± 4 | 65 ± 5 |

Propriétés

IUPAC Name |

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19.Na/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25;/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNVKOGOHXWREM-MZZLGFSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38NNaO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157574-76-0 | |

| Record name | Sodium 6'-sialyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157574760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)- 6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4- hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 6'-SIALYLLACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8H5UK3AKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.